N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H18F5N3O and its molecular weight is 399.365. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
- Compounds structurally related to N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide have been investigated for their antipsychotic properties, showing significant anti-dopaminergic and anti-serotonergic activities. This includes their ability to block dopaminergic transmission and inhibit serotonin-induced behavior in mice (Dash et al., 2012).
Potential as Pesticides
- N-derivatives of acetamides, similar to this compound, have been characterized for their potential as pesticides. These compounds have been analyzed using X-ray powder diffraction, indicating their structural suitability for pest control applications (Olszewska et al., 2011).
Anticancer Activity
- Similar compounds have been synthesized and tested for their anticancer properties, demonstrating potential efficacy in inhibiting cancer cell growth. This includes evaluation against various cancer cell lines, with some compounds showing notable anticancer activity (Mehta et al., 2019).
Antifungal Applications
- Related acetamide derivatives have been developed with significant antifungal activity, particularly against Candida spp. and Aspergillus spp. This suggests their potential use in treating fungal infections (Upadhayaya et al., 2004).
Synthesis Techniques
- Efficient synthesis methods for structurally similar acetamides have been established, demonstrating practical processes for creating these compounds. This includes the development of processes for bench synthesis to pilot production (Guillaume et al., 2003).
Antibacterial and Antifungal Screening
- Benzyl and Sulfonyl Derivatives of similar acetamides have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have revealed good correlation of binding energy with observed in vitro data for active compounds (Khan et al., 2019).
CNS Agent Evaluation
- Compounds akin to this compound have been evaluated for their potential as central nervous system (CNS) agents. Molecular docking studies indicated that these compounds could correctly dock into the binding pocket of the GABAA receptor (Verma et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as D2AAK3 , primarily targets the dopamine D2 receptor . It has an affinity to the dopamine D2 receptor of 115 nM . In addition to the D2 receptor, D2AAK3 also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors , making it a potential multi-target ligand . It also has some affinity to M1 and H1 receptors .
Mode of Action
It is known that the compound interacts with its molecular targets at the molecular level . The interaction of D2AAK3 with its targets has been studied using homology modeling, molecular docking, and molecular dynamics .
Biochemical Pathways
Given its affinity for various receptors, it is likely that d2aak3 influences multiple pathways related to dopamine and serotonin signaling .
Result of Action
In behavioral studies, D2AAK3 has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been observed that D2AAK3 improves memory consolidation after acute treatment in mice . D2aak3 induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMRBDHXJNCGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.